molecular formula C11H15NO B1270010 N-[(4-tert-butylphenyl)methylidene]hydroxylamine CAS No. 180261-48-7

N-[(4-tert-butylphenyl)methylidene]hydroxylamine

Cat. No.: B1270010
CAS No.: 180261-48-7
M. Wt: 177.24 g/mol
InChI Key: WVWXUAUBKHCCSV-UHFFFAOYSA-N
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Description

N-[(4-tert-butylphenyl)methylidene]hydroxylamine, also known as 4-tert-butylbenzaldehyde oxime, is a synthetic compound with a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol. This compound is characterized by the presence of an oxime functional group attached to a benzaldehyde moiety substituted with a tert-butyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-tert-butylphenyl)methylidene]hydroxylamine typically involves the reaction of 4-tert-butylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is then subjected to purification techniques such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-tert-butylphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

N-[(4-tert-butylphenyl)methylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of N-[(4-tert-butylphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to modulation of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 4-(1-methylethyl)-:

    Benzaldehyde, 4-(1,1-dimethylethyl)-: Similar structure but without the oxime group, leading to different reactivity and applications.

Uniqueness

N-[(4-tert-butylphenyl)methylidene]hydroxylamine is unique due to the presence of both the oxime and tert-butyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)10-6-4-9(5-7-10)8-12-13/h4-8,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWXUAUBKHCCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361571
Record name Benzaldehyde, 4-(1,1-dimethylethyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180261-48-7
Record name Benzaldehyde, 4-(1,1-dimethylethyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (4.65 g, 67.4 mmol) was slowly added to a solution of 4-tert-butylbenzaldehyde (10 g, 61.6 mmol) in water (34 ml) and EtOH (7 ml). An aqueous solution of sodium hydroxide (3.6 g, 153 mmol) was slowly added dropwise, so the temperature of the reaction mixture did not exceed 25° C. The reaction mixture was stirred overnight at RT and mixed with diethyl ether. The aqueous phase was neutralised with 0.5 M aq. hydrochloric acid solution and extracted several times with ether. The combined organic phases were dried over magnesium sulphate and the solvent was removed under vacuum. The desired product 4-tert-butylbenzaldehyde oxime was obtained in a yield of 84% of the theoretical amount (9.1 g)
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
10 g
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reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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